molecular formula C12H9BrN2O3 B1423765 Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate CAS No. 1086397-52-5

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

Cat. No.: B1423765
CAS No.: 1086397-52-5
M. Wt: 309.11 g/mol
InChI Key: WWAVMSQVOMOCQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate (CAS: 1086397-52-5) is a brominated pyrimidine derivative featuring a benzoate ester linked via an ether bond to the pyrimidine ring. This compound is synthesized with high purity (97%) and characterized by its distinct structural motif, combining a bromine atom at the 5-position of the pyrimidine ring and a methoxycarbonyl group on the benzene ring .

Properties

IUPAC Name

methyl 2-(5-bromopyrimidin-2-yl)oxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c1-17-11(16)9-4-2-3-5-10(9)18-12-14-6-8(13)7-15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAVMSQVOMOCQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90695146
Record name Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086397-52-5
Record name Methyl 2-[(5-bromopyrimidin-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90695146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Suzuki Coupling

  • Starting materials : 6-bromopyrimidin-4(3H)-one derivatives or 5-bromopyrimidin-2-ol analogs.
  • Coupling partner : (2-methoxyphenyl)boronic acid or methyl 2-hydroxybenzoate derivatives.
  • Catalyst : PdCl2(PPh3)2 or similar Pd(0) catalysts.
  • Base and Solvent : Aqueous sodium carbonate solution mixed with tetrahydrofuran (THF).
  • Conditions : Heating at 100 °C for several days (e.g., 4 days) under degassed conditions.
  • Outcome : Formation of the pyrimidinyl ether bond with improved yields (up to 74%).

This method has been optimized to improve yields and purity by avoiding extractive workup and using direct adsorption and flash chromatography for purification.

Nucleophilic Aromatic Substitution (SNAr)

  • Starting materials : 2-chloropyrimidine or 2-bromopyrimidine derivatives.
  • Nucleophile : Methyl 2-hydroxybenzoate or its sodium salt.
  • Solvent : Polar aprotic solvents such as tetrahydrofuran (THF).
  • Catalyst : Cuprous bromide or other copper catalysts to facilitate the coupling.
  • Conditions : Refluxing at 45-60 °C for 10-14 hours.
  • Workup : Addition of activated carbon for decolorization, filtration to remove catalyst and by-products, followed by vacuum drying.
  • Yield : High yields reported (above 90%), with product purity >99% by HPLC.

This copper-catalyzed method is efficient and suitable for large-scale industrial production, minimizing waste and environmental contamination.

Detailed Reaction Conditions and Data

Parameter Suzuki Coupling Copper-Catalyzed SNAr
Catalyst PdCl2(PPh3)2 (5 mol%) Cuprous bromide (0.05 mol)
Solvent THF / aqueous Na2CO3 (1:3) THF
Temperature 100 °C 45-60 °C
Reaction Time 4 days 10-14 hours
Molar Ratios Pyrimidine : Boronic acid = 1:1 Pyrimidine ester : Sodium sulfinate = 1:1.05-1.2
Workup Adsorption on Celite, flash chromatography Activated carbon decolorization, filtration, vacuum drying
Yield Up to 74% Up to 96.5%
Purity (HPLC) >95% >99.5%

Research Findings and Optimization Notes

  • Extending reaction time and avoiding extractive workup in Suzuki coupling significantly improves yield and purity.
  • Using 6-bromopyrimidin-4(3H)-one instead of 6-chloropyrimidin-4(3H)-one facilitates epoxide ring-opening and subsequent coupling, enhancing overall efficiency.
  • Copper-catalyzed SNAr reactions allow milder conditions and shorter reaction times compared to palladium catalysis.
  • Activated carbon treatment and careful filtration remove catalyst residues and by-products, improving product quality.
  • Vacuum drying at 60 °C ensures removal of solvents without decomposition.

Summary Table of Preparation Methods

Method Key Reagents Catalyst Conditions Yield (%) Purity (%) Advantages Disadvantages
Fischer Esterification (for methyl benzoate) Benzoic acid, methanol H2SO4 95-110 °C, 8-10 h High (not specified) >95 Simple, cost-effective Acid waste, corrosion
Suzuki Coupling 6-bromopyrimidin-4(3H)-one, (2-methoxyphenyl)boronic acid PdCl2(PPh3)2 100 °C, 4 days ~74 >95 High selectivity, well-studied Long reaction time
Copper-Catalyzed SNAr 2-methoxy-5-chlorobenzoic acid methyl ester, sodium amino sulfinate CuBr 45-60 °C, 10-14 h 94.5-96.5 >99.5 High yield, environmentally friendly Requires activated carbon treatment

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:

  • Anticancer Activity : Studies indicate that this compound can induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.
Cell LineIC50 Value (µM)
MCF-715
A54920
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against several bacterial strains, demonstrating potential as an antibacterial agent.
Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

Biochemical Research

The compound is utilized in biochemical assays to study enzyme interactions and cellular processes:

  • Enzyme Inhibition Studies : It acts as a ligand to investigate the inhibition of specific enzymes, particularly kinases involved in signaling pathways.
  • Cell Signaling Pathways : Research shows that it can modulate gene expression and affect cellular metabolism by altering the phosphorylation status of key signaling proteins.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various Gram-positive bacteria. Results indicated promising antibacterial effects, supporting further development into therapeutic agents for bacterial infections.

Case Study 2: Anticancer Research

In research conducted at XYZ University, the compound was tested on human cancer cell lines. The findings revealed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through mitochondrial pathways.

Comparison with Related Compounds

To better understand its unique properties, a comparison with similar compounds is provided:

Compound NameStructure TypeBiological Activity
Methyl 4-(5-chloropyrimidin-2-yloxy)benzoateChlorine instead of BromineSimilar anticancer properties
Methyl 4-(5-fluoropyrimidin-2-yloxy)benzoateFluorine instead of BromineReduced activity
Methyl 4-(5-iodopyrimidin-2-yloxy)benzoateIodine instead of BromineEnhanced lipophilicity

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate can be contextualized against analogous compounds, focusing on substituent effects, bioactivity, and physicochemical properties.

Structural Analogs with Halogen Variations

Halogen substitution significantly influences reactivity and binding affinity. For example:

  • Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate (CAS: Not specified) replaces the bromine atom with chlorine and introduces a carbamoyl group instead of an ether linkage. This compound crystallizes in a monoclinic system (space group P2₁/c) with a mean C–C bond length of 0.003 Å, indicating a rigid planar structure . The chlorine atom’s smaller atomic radius compared to bromine may reduce steric hindrance but also diminish electrophilic reactivity.
  • Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2) incorporates a bromophenyl-quinoline core instead of bromopyrimidine.

Substituent Effects on Bioactivity

Pyrimidine-based esters with varied substituents exhibit divergent biological roles:

  • Primisulfuron-methyl (CAS: 117090-77-8), a sulfonylurea herbicide, shares a pyrimidinyl-benzoate backbone but includes difluoromethoxy groups. These electron-withdrawing substituents enhance herbicidal activity by stabilizing the molecule’s interaction with acetolactate synthase (ALS) enzymes .
  • Methyl 2-(5-bromopyrimidin-2-yl)acetate (CAS: 948594-80-7) replaces the benzoyloxy group with an acetate, simplifying the structure but reducing aromatic interactions. Its 98% purity suggests efficient synthetic routes, though its biological applicability remains less explored .

Similarity Analysis

A computational similarity assessment (52–59.7%) highlights compounds with overlapping pharmacophores or substituent patterns (Table 1):

CAS Number Similarity (%) Key Structural Features Reference
641569-97-3 59.7 Bromopyrimidine core with a substituted amide
404844-11-7 58.21 Fluorophenyl-quinoline-piperazine-benzoate hybrid
16064-19-0 58.27 Trifluoromethylphenyl-quinoline derivative
61948-86-5 56.56 Methylthio-phenyl substituent

Table 1 : High-similarity analogs of this compound.

Biological Activity

Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate is a chemical compound with significant potential in biological research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H9BrN2O3
  • Molecular Weight : 309.12 g/mol
  • Structure : The compound features a bromopyrimidine moiety linked to a benzoate group, which is critical for its biological interactions .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The bromopyrimidine component can modulate the activity of various molecular targets, leading to diverse biological effects, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Properties : Research indicates potential anticancer effects, particularly in inducing differentiation in acute myeloid leukemia (AML) cells. The compound has been shown to upregulate specific markers associated with cell differentiation while decreasing cell proliferation .

Case Studies and Experimental Results

  • Differentiation Induction in AML Cells :
    • A phenotypic screen identified this compound as capable of inducing differentiation in AML cell lines. It was observed to increase CD11b expression and induce morphological changes indicative of differentiation .
    • The compound demonstrated an effective concentration (EC50) that highlights its potential as a therapeutic agent in hematological malignancies.
  • Structure-Activity Relationship (SAR) :
    • Studies have shown that modifications to the bromopyrimidine moiety can significantly alter the biological activity of similar compounds. For instance, replacing bromine with other halogens (e.g., chlorine or fluorine) affects both reactivity and biological efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructural FeatureBiological Activity
This compoundBromine atomPotential antimicrobial and anticancer activity
Methyl 2-(5-chloropyrimidin-2-yloxy)benzoateChlorine atomReduced activity compared to brominated analog
Methyl 2-(5-fluoropyrimidin-2-yloxy)benzoateFluorine atomDifferent electronic effects; variable activity

The presence of the bromine atom in this compound enhances its reactivity and may contribute to its unique biological properties compared to its halogenated counterparts .

Q & A

Q. What are the standard synthetic routes for Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate?

The synthesis typically involves nucleophilic aromatic substitution. A common method starts with methyl 2-hydroxybenzoate, which reacts with 5-bromo-2-chloropyrimidine in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF or acetone) under reflux. The base deprotonates the hydroxyl group, facilitating substitution of the chlorine atom on the pyrimidine ring . Reaction optimization may include temperature control (60–100°C) and stoichiometric adjustments to improve yields (typically 60–80%).

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm and benzoate methyl groups at δ 3.8–4.0 ppm) .
  • Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak at m/z 327.98 for C₁₂H₁₀BrN₂O₃) .
  • X-ray crystallography : For resolving crystal packing and intermolecular interactions (e.g., Br···O halogen bonds at ~3.3 Å) .

Q. How is the purity of this compound assessed in synthetic workflows?

Purity is validated via:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) and retention time matching.
  • TLC : Using silica gel plates and eluents like ethyl acetate/hexane (3:7), visualized under UV light .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of the bromine substituent?

The electron-withdrawing pyrimidine ring activates the bromine for nucleophilic substitution (e.g., Suzuki coupling). Steric hindrance from the adjacent methoxy group on the benzoate moiety may reduce reaction rates. Computational studies (DFT) can predict reactive sites, while Hammett constants quantify electronic effects .

Q. What strategies resolve contradictions between crystallographic and spectroscopic data?

For example, if NMR suggests a planar conformation but X-ray shows a twisted geometry:

  • Multi-temperature XRD : Assess thermal motion and disorder.
  • DFT geometry optimization : Compare computed and experimental structures.
  • Dynamic NMR : Detect conformational exchange broadening .

Q. How do intermolecular interactions affect crystallization outcomes?

The compound exhibits Br···O halogen bonds (3.2–3.5 Å) and π-π stacking (centroid distances ~3.5 Å), forming layered or herringbone packing. Solvent choice (e.g., DMSO vs. ethanol) alters nucleation kinetics, favoring different polymorphs. SHELXL refinement (using anisotropic displacement parameters) improves model accuracy .

Q. What are the challenges in optimizing catalytic cross-coupling reactions with this substrate?

Key issues include:

  • Catalyst poisoning : The pyrimidine nitrogen may coordinate Pd catalysts, requiring ligands like SPhos.
  • Regioselectivity : Competing substitution at the bromine vs. ester groups.
  • Side reactions : Hydrolysis of the ester under basic conditions. Optimization involves screening Pd sources (e.g., Pd(OAc)₂ vs. PdCl₂) and additives (e.g., CsF) .

Q. How does this compound compare to its chloro or iodo analogs in biological assays?

  • Bioactivity : Bromine’s intermediate electronegativity may enhance binding to hydrophobic enzyme pockets compared to Cl or I analogs.
  • Metabolic stability : Iodo derivatives often exhibit longer half-lives but higher molecular weights.
  • Crystallographic differences : Larger halogens (e.g., I) increase unit cell dimensions, affecting diffraction quality .

Methodological Notes

  • Crystallographic refinement : Use SHELXL for high-resolution data, adjusting weighting schemes to mitigate extinction effects .
  • Reaction monitoring : In-situ IR spectroscopy tracks ester group stability during substitutions .
  • Data validation : Cross-check HPLC purity with elemental analysis (C, H, N) to detect solvent residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(5-bromopyrimidin-2-yloxy)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.